2-(1H-1,3-benzodiazol-1-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-10-18-16(23-20-10)15-12(6-7-24-15)19-14(22)8-21-9-17-11-4-2-3-5-13(11)21/h2-7,9H,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSFEDKFOMCQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole ring, followed by the introduction of the oxadiazole and thiophene rings through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
1.1. Benzodiazole Core Formation
The benzodiazole moiety is typically synthesized via condensation reactions of aldehydes with hydrazines or amidrazones, followed by cyclization. For example, benzodiazole derivatives are often formed by reacting aromatic aldehydes with hydrazines in the presence of dehydrating agents like phosphorus oxychloride.
Key Reaction :
1.2. Oxadiazole Ring Construction
The 1,2,4-oxadiazole ring is commonly synthesized through cyclization of hydrazides with nitrile oxides or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, oxadiazole derivatives are often formed by reacting hydrazides with dimethyl acetylenedicarboxylate (DMAD) under basic conditions.
Key Reaction :
1.3. Thiophene Coupling
The thiophene group may be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic aromatic substitution. Thiophene rings are typically activated for substitution at the 3-position, facilitating coupling with oxadiazole intermediates.
Key Reaction :
1.4. Acetamide Formation
The acetamide group is likely formed via amidation of a carboxylic acid with a primary or secondary amine. For example, benzodiazole carboxylic acids react with amines (e.g., benzodiazole derivatives) in the presence of coupling reagents like EDC or HATU .
Key Reaction :
Optimization Strategies
Purification and Characterization
Common techniques include:
-
HPLC/TLC : For reaction monitoring and purity assessment.
-
NMR/IR : To confirm structural integrity (e.g., benzodiazole’s aromatic protons, oxadiazole’s carbonyl stretch) .
Challenges and Limitations
-
Regioselectivity : Thiophene substitution at the 3-position may require precise activation.
-
Oxadiazole stability : Susceptibility to hydrolysis under acidic conditions.
-
Intermolecular interactions : Potential for hydrogen bonding in the acetamide group, affecting solubility .
Comparative Analysis of Reaction Yields
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or ion channels, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Used in heterocyclization reactions.
2,2’-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-yl): Synthesized for its unique structural properties.
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical reactivity and biological activity. This structural complexity makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure
The compound's chemical structure is characterized by the following features:
- Benzodiazole moiety : Contributes to biological activity through interactions with various biological targets.
- Oxadiazole and thiophene groups : These heterocycles are known for their diverse pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing benzodiazole and oxadiazole moieties exhibit significant antimicrobial activity. For instance:
- In vitro studies demonstrated that derivatives of benzodiazole showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzodiazole Derivative | S. aureus | 25 µg/mL |
| Oxadiazole Derivative | E. coli | 15 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies:
- Cell Line Studies : The compound was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). Results indicated that it inhibited cell proliferation with IC50 values in the low micromolar range .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of DNA Synthesis : The benzodiazole ring may interfere with DNA replication processes in microbial and cancer cells.
- Apoptosis Induction : Studies suggest that treatment with the compound leads to increased markers of apoptosis in cancer cells, such as caspase activation and PARP cleavage .
Case Studies
- In Vivo Efficacy : A study involving murine models demonstrated that the compound significantly reduced tumor size when administered alongside standard chemotherapy agents .
- Toxicology Profile : Toxicological assessments revealed that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide, and how are intermediates validated?
- Methodology : Multi-step synthesis is typically employed, starting with the formation of heterocyclic cores (e.g., benzodiazole, oxadiazole). Key steps include:
- Thiophene functionalization : Introduce the oxadiazole moiety via cyclization of thiophene-3-carboxamide derivatives with hydroxylamine under acidic conditions .
- Acetamide coupling : Use chloroacetyl chloride or similar reagents in dioxane with triethylamine as a base to form the acetamide linkage .
- Intermediate validation : Employ NMR (¹H/¹³C), IR spectroscopy, and elemental analysis to confirm structural integrity and purity at each step .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodology :
- Spectroscopic analysis : ¹H/¹³C NMR to confirm proton environments and carbon frameworks; IR for functional group verification (e.g., C=O stretch in acetamide) .
- Chromatographic purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) to isolate high-purity fractions .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragment patterns .
Q. What are the common solvent systems and catalysts for optimizing reaction yields?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates; toluene or THF may be used for cyclization steps .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) for acid scavenging; Cu(I) catalysts for click chemistry in triazole formation (if applicable) .
Advanced Research Questions
Q. How can computational modeling (e.g., docking studies) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Target identification : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to enzymes (e.g., kinases, proteases). For example, highlights docking poses of analogous compounds with active sites .
- QSAR analysis : Corrogate substituent effects (e.g., oxadiazole methyl groups) with predicted activity using Gaussian or DFT calculations .
- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Dynamic effects : Investigate rotational barriers in acetamide bonds using variable-temperature NMR to resolve splitting anomalies .
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials, oxidation derivatives) .
- Crystallography : Single-crystal X-ray diffraction to resolve ambiguous stereochemistry or confirm tautomeric forms .
Q. What strategies optimize regioselectivity in oxadiazole-thiophene coupling reactions?
- Methodology :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on benzodiazole) to steer electrophilic substitution .
- Metal-mediated coupling : Utilize Pd-catalyzed cross-coupling (Suzuki, Stille) for precise C-C bond formation between heterocycles .
- Reaction monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .
Q. How can researchers evaluate the compound’s metabolic stability for preclinical studies?
- Methodology :
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Metabolite identification : Use HRMS/MS to characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP inhibition screening : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
